molecular formula C6H10N4O B15053255 2,4-Diamino-5-methoxymethylpyrimidine CAS No. 54236-98-5

2,4-Diamino-5-methoxymethylpyrimidine

Cat. No.: B15053255
CAS No.: 54236-98-5
M. Wt: 154.17 g/mol
InChI Key: MICPTYSZVFPCLL-UHFFFAOYSA-N
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Description

2,4-Diamino-5-methoxymethylpyrimidine is a chemical compound belonging to the 2,4-diaminopyrimidine class, which is recognized for its significance in medicinal chemistry and biochemical research. While specific studies on this exact analogue are not cited in the available literature, its core structure is shared with a family of compounds known to act as potent inhibitors of the enzyme dihydrofolate reductase (DHFR) . Inhibiting DHFR disrupts folate metabolism, a critical pathway for the synthesis of nucleotides and amino acids, making such compounds valuable tools for studying cell proliferation and a promising starting point for developing antibacterial and antiparasitic agents . The 2,4-diaminopyrimidine scaffold is a common pharmacophore in DHFR inhibition, as demonstrated by compounds like Diaveridine, a known DHFR inhibitor with a Ki of 11.5 nM . The methoxymethyl substituent at the 5-position may influence the compound's electronic properties and lipophilicity, which can affect both binding affinity to the enzyme and cellular penetration . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a core structure for investigating structure-activity relationships (SAR) in the design of novel enzyme inhibitors . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54236-98-5

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

5-(methoxymethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C6H10N4O/c1-11-3-4-2-9-6(8)10-5(4)7/h2H,3H2,1H3,(H4,7,8,9,10)

InChI Key

MICPTYSZVFPCLL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(N=C1N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,4 Diamino 5 Methoxymethylpyrimidine and Analogues

Established Synthetic Routes to 2,4-Diamino-5-methoxymethylpyrimidine

General Synthesis Strategies for 2,4-Diaminopyrimidines

The construction of the 2,4-diaminopyrimidine (B92962) scaffold is a cornerstone of medicinal chemistry. A prevalent and versatile method involves the condensation of a 1,3-bifunctional three-carbon fragment with a guanidine (B92328) derivative. bu.edu.eg This approach allows for the direct incorporation of the di-amino functionalities at the 2 and 4 positions of the pyrimidine (B1678525) ring.

Another widely used strategy begins with a pre-formed pyrimidine ring, such as 2,4-diamino-6-hydroxypyrimidine, which can be chemically modified. For instance, the hydroxyl group can be converted to a chloro group using phosphorus oxychloride, creating an activated intermediate, 2,4-diamino-6-chloropyrimidine. nih.govmdpi.com This intermediate is then amenable to nucleophilic substitution reactions, allowing for the introduction of various substituents at the 6-position. nih.gov The synthesis of pyrimidines can also be achieved through ring transformation and expansion reactions. bu.edu.eg

The de novo synthesis of pyrimidine nucleotides, also known as the "orotate pathway," starts from carbamoyl (B1232498) phosphate (B84403) and aspartate to form uridine (B1682114) monophosphate (UMP), which is a precursor to other pyrimidine nucleotides. nih.gov

Starting MaterialReagentsProductKey Transformation
β-dicarbonyl compoundGuanidine2,4-Diaminopyrimidine derivativeCyclization
2,4-Diamino-6-hydroxypyrimidinePhosphorus oxychloride2,4-Diamino-6-chloropyrimidineChlorination
Carbamoyl phosphate, AspartateEnzymesUridine monophosphate (UMP)De novo biosynthesis

Utilization of Guanidine Precursors in Pyrimidine Ring Formation

Guanidine and its derivatives are fundamental building blocks in the synthesis of 2,4-diaminopyrimidines. The reaction of guanidine with a β-alkoxypropionitrile derivative is a key method for producing 2,4-diamino-5-alkoxymethylpyrimidines. google.com For example, the reaction of guanidine with α-diethoxymethyl-α-formyl-β-(3,4,5-trimethoxyphenyl) propionitrile (B127096) in an ethanolic solution yields 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. prepchem.com

The condensation of guanidine hydrochloride with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide is another effective method for constructing the 2,4-diaminopyrimidine core, specifically yielding 2,4-diamino-6-hydroxypyrimidine. orgsyn.org Furthermore, the reaction of guanidine with substituted furan-2-ones can lead to the formation of pyrimidine rings fused or linked to other heterocyclic systems. nih.gov

Advanced Synthetic Approaches for Derivatives and Analogues

Multi-component Reactions for 2,4-Diaminopyrimidine-5-carbonitriles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. These reactions are highly convergent and align with the principles of green chemistry. semanticscholar.org One notable example is the multicomponent transformation of salicylaldehyde, a malononitrile (B47326) dimer, and nitromethane (B149229) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, which yields 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile in good yield. semanticscholar.orgmdpi.com

MCRs have also been employed in the synthesis of biologically active pyranopyrazole derivatives. For instance, a four-component reaction of 2,4-dinitrophenyl hydrazine, malononitrile, ethyl acetoacetate, and an aromatic aldehyde can produce 6-amino-1-(2,4-dinitrophenyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives. preprints.org

Catalyst-free Cyclization Reactions for Furo[2,3-d]pyrimidine (B11772683) Derivatives

The development of catalyst-free synthetic methods is a significant advancement in sustainable chemistry. A series of furo[2,3-d]pyrimidine derivatives have been synthesized through a [3+2] cyclization of pyrimidine-4,6-diol and various nitroolefins under catalyst-free conditions. This reaction is performed by simply mixing the starting materials in water and heating, resulting in high yields of the desired products within a short reaction time. researchgate.net

Another catalyst-free protocol for synthesizing novel furo[2,3-d]pyrimidine derivatives involves the reaction of 1,3-indandione (B147059) or barbituric acid with 2-aminopyrimidines and phenylglyoxal (B86788) monohydrate in water. researchgate.net These methods provide an eco-friendly and efficient route to biologically active heterocyclic compounds.

Modifications for Improved Yields of 6-Substituted 2,4-Diaminopyrimidines

Improving the yield and efficiency of synthetic routes is a continuous goal in organic chemistry. For the synthesis of 6-substituted 2,4-diaminopyrimidines, a common strategy involves the nucleophilic substitution of 2,4-diamino-6-chloropyrimidine. nih.gov The treatment of substituted methanols with sodium hydride in dry DMSO or THF generates the corresponding nucleophiles, which then react with 2,4-diamino-6-chloropyrimidine to give 2,4-diamino-6-substituted pyrimidines in moderate to good yields (61–79%). nih.gov

Further modifications, such as iodination at the 5-position followed by Suzuki coupling reactions, allow for the introduction of aryl groups, leading to a diverse range of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives with yields ranging from 51-99%. nih.govmdpi.com

PrecursorReagentsProductYield (%)
2,4-Diamino-6-chloropyrimidineSubstituted methanols, NaH2,4-Diamino-6-substituted pyrimidines61-79 nih.gov
2,4-Diamino-5-iodo-6-substituted pyrimidinesSubstituted phenylboronic acid, Pd(dbpf)Cl₂, K₂CO₃2,4-Diamino-5-aryl-6-substituted pyrimidines51-99 nih.govmdpi.com

Synthesis of Novel Fused Pyrimidine Systems (e.g., Furo[2,3-d]pyrimidines, Pyrido[2,3-d]pyrimidines)

The chemical scaffold of 2,4-diamino-5-methoxymethylpyrimidine serves as a versatile starting point for the synthesis of more complex, fused heterocyclic systems. By building additional rings onto the pyrimidine core, novel compounds with potentially enhanced biological activities can be accessed. Key examples of such fused systems include furo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines.

The synthesis of furo[2,3-d]pyrimidines can be achieved through the condensation of a suitably substituted pyrimidine with an α-haloketone. A representative method involves the reaction of 2,6-diamino-3(H)-4-oxo-pyrimidine with an α-chloro-ketone, which leads to the formation of the fused furo[2,3-d]pyrimidine ring system. nih.gov This reaction proceeds through the formation of key intermediates that subsequently cyclize to yield the final product. nih.gov While this example utilizes a 4-oxo-pyrimidine, the underlying principle of cyclization can be adapted for 2,4-diaminopyrimidine derivatives. For instance, a 2,4-diamino-5-substituted pyrimidine could be condensed with a suitable partner to construct the furan (B31954) ring.

The synthesis of pyrido[2,3-d]pyrimidines from 2,4-diaminopyrimidine analogues can be approached through several synthetic routes. One established method starts with 2,4,6-triaminopyrimidine, which is reacted with the sodium salt of nitromalonaldehyde. nih.gov This reaction directly yields a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further modified. nih.gov Another powerful strategy involves the use of palladium-catalyzed cross-coupling reactions. For example, a 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine can be condensed with an organozinc halide in the presence of a palladium catalyst. nih.gov Subsequent removal of the pivaloyl protecting groups affords the desired 2,4-diaminopyrido[2,3-d]pyrimidine derivative. nih.gov These methods highlight the importance of functionalizing the pyrimidine ring at the 5- and 6-positions to facilitate the construction of the fused pyridine (B92270) ring.

The following table summarizes representative synthetic approaches to these fused systems.

Fused SystemStarting Pyrimidine DerivativeKey Reagents and ConditionsProductReference
Furo[2,3-d]pyrimidine2,6-Diamino-3(H)-4-oxo-pyrimidineα-chloro-ketone2,4-Diamino-5-substituted-furo[2,3-d]pyrimidine nih.gov
Pyrido[2,3-d]pyrimidine (B1209978)2,4,6-TriaminopyrimidineSodium salt of nitromalonaldehyde2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine nih.gov
Pyrido[2,3-d]pyrimidine2,4-Dipivaloylamino-5-bromopyrido[2,3-d]pyrimidineOrganozinc halide, Pd catalyst2,4-Diamino-6-(substituted benzyl)pyrido[2,3-d]pyrimidine nih.gov

Integration of Diverse Substituents and Linker Moieties (e.g., 1,2,3-Triazolyl-tagged Derivatives)

The functionalization of 2,4-diamino-5-methoxymethylpyrimidine and its analogues through the introduction of diverse substituents and linker moieties is a key strategy for modulating their physicochemical properties and biological activity. A prominent example of this is the integration of 1,2,3-triazole rings, often achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govwikipedia.org

The synthesis of 1,2,3-triazolyl-tagged derivatives of 2,4-diaminopyrimidines typically involves the preparation of a pyrimidine precursor bearing either an azide (B81097) or a terminal alkyne functionality. For instance, the 5-methoxymethyl group of the parent compound could be chemically modified to a 5-azidomethyl or a 5-propargyloxymethyl group. This functionalized pyrimidine can then be reacted with a complementary alkyne or azide, respectively, in the presence of a copper(I) catalyst to furnish the 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org

The following table outlines the general approach for the synthesis of 1,2,3-triazolyl-tagged pyrimidine derivatives.

Pyrimidine PrecursorComplementary ReagentKey Reagents and ConditionsProductReference
5-Azidomethyl-2,4-diaminopyrimidineTerminal Alkyne (R-C≡CH)Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate)5-((1-Substituted-1H-1,2,3-triazol-4-yl)methyl)-2,4-diaminopyrimidine nih.govnih.gov
5-Propargyloxymethyl-2,4-diaminopyrimidineOrganic Azide (R-N₃)Copper(I) catalyst (e.g., CuI)5-(((1-Substituted-1H-1,2,3-triazol-4-yl)methoxy)methyl)-2,4-diaminopyrimidine nih.govwikipedia.org

Molecular Mechanisms of Action and Biological Target Research

Dihydrofolate Reductase (DHFR) Inhibition

2,4-diaminopyrimidine (B92962) derivatives are a well-established class of DHFR inhibitors. nih.gov Their efficacy and selectivity are influenced by the substituents on the pyrimidine (B1678525) ring.

Inhibition Profiles Against Mammalian Dihydrofolate Reductase

While generally designed to target microbial DHFR, 2,4-diaminopyrimidine derivatives also exhibit inhibitory activity against mammalian DHFR, which can be a source of toxicity. For instance, trimethoprim (B1683648), a well-known 2,4-diamino-5-benzylpyrimidine, shows weaker binding to mammalian DHFR compared to bacterial DHFR. nih.gov The binding affinity of these compounds to mammalian DHFR is less affected by the presence of the cofactor NADPH, in contrast to their interaction with the bacterial enzyme. nih.gov Piritrexim (B1678454), a lipid-soluble analogue, is a potent inhibitor of mammalian DHFR. nih.gov Studies on various analogues provide insight into the inhibitory potential against mammalian enzymes, often using rat liver DHFR as a model. For example, a 2,4-diamino-5-[2-methoxy-5-(ω-carboxyalkyloxy)benzyl]pyrimidine derivative showed an IC50 of 3.9 µM against rat liver DHFR. nih.gov

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Analogues against Mammalian DHFR

Compound DHFR Source IC50 (µM)
2,4-diamino-5-[(2-methoxy-4-carboxybutyloxy)benzyl]pyrimidine Rat Liver 3.9 nih.gov

Inhibition of Parasitic Dihydrofolate Reductases (e.g., Pneumocystis carinii, Toxoplasma gondii, Plasmodium falciparum)

Derivatives of 2,4-diaminopyrimidine have been extensively studied for their potent inhibitory effects on DHFR from various parasitic organisms responsible for opportunistic infections.

Pneumocystis carinii (now known as Pneumocystis jirovecii) : Several 2,4-diamino-5-substituted pyrimidines have demonstrated significant activity against P. carinii DHFR (pcDHFR). For example, piritrexim is a potent inhibitor with an IC50 value of 0.038 µM. nih.gov A series of 2,4-diamino-5-[2-methoxy-5-(ω-carboxyalkyloxy)benzyl]pyrimidines also showed potent inhibition of pcDHFR, with one derivative exhibiting an IC50 of 0.049 µM. nih.gov

Toxoplasma gondii : The DHFR from T. gondii (tgDHFR) is another key target for this class of compounds. Piritrexim effectively inhibits tgDHFR with an IC50 of 0.011 µM. nih.gov A 2,4-diamino-5-deaza analogue was found to be 300-fold more potent against tgDHFR than trimethoprim. nih.govdrugbank.com

Plasmodium falciparum : The DHFR of the malaria parasite, P. falciparum, is a well-established target for antifolate drugs. 2,4-diaminopyrimidine derivatives have been a cornerstone in the development of antimalarial agents.

Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Analogues against Parasitic DHFR

Compound DHFR Source IC50 (µM)
Piritrexim Pneumocystis carinii 0.038 nih.gov
2,4-diamino-5-[(2-methoxy-4-carboxybutyloxy)benzyl]pyrimidine Pneumocystis carinii 0.049 nih.gov
Piritrexim Toxoplasma gondii 0.011 nih.gov

Inhibition of Bacterial Dihydrofolate Reductases

The antibacterial action of 2,4-diamino-5-substituted pyrimidines is primarily due to their selective inhibition of bacterial DHFR. Trimethoprim, a classic example, is several hundred-fold more potent against Escherichia coli DHFR than its unsubstituted benzylpyrimidine counterpart. nih.gov The methoxy (B1213986) groups on the benzyl (B1604629) ring play a crucial role in this high affinity. nih.gov Various analogues have been synthesized and tested against a range of bacteria. For instance, certain 1,2-dihydroquinolylmethyl analogues of 2,4-diamino-5-benzylpyrimidine have shown high activity and specificity for E. coli DHFR. nih.gov One such analogue had a Ki value 13 times lower than that of trimethoprim for E. coli DHFR. nih.gov

Table 3: Inhibitory Activity of 2,4-Diaminopyrimidine Analogues against Bacterial DHFR

Compound DHFR Source Potency Metric
Trimethoprim Escherichia coli High affinity nih.gov

Selectivity Studies Against DHFR from Various Organisms

A key aspect of the research into 2,4-diaminopyrimidine derivatives is achieving selectivity for the microbial DHFR over the mammalian enzyme to minimize host toxicity. The basis for the selectivity of trimethoprim lies in the differential binding affinity, which is significantly enhanced by the cofactor NADPH in bacterial DHFR but not to the same extent in the mammalian enzyme. nih.gov The difference in NADPH cooperativity is a major factor in this selectivity. nih.gov

Specifically designed analogues have shown remarkable selectivity. For example, a 2,4-diamino-5-[(2-methoxy-4-carboxybutyloxy)benzyl]pyrimidine was found to have a selectivity index (ratio of IC50 for rat liver DHFR to that of P. carinii DHFR) that was 8-fold higher than that of trimethoprim. nih.gov Another analogue from the same series displayed a selectivity of over 600-fold for Mycobacterium avium DHFR compared to rat liver DHFR. nih.gov Similarly, certain 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines are potent and selective inhibitors of both Toxoplasma gondii and Mycobacterium avium DHFR over the mammalian enzyme. drugbank.com

Synergistic Antifolate Mechanisms with Dihydropteroate (B1496061) Synthase Inhibitors

A well-established therapeutic strategy involves the combination of DHFR inhibitors with inhibitors of dihydropteroate synthase (DHPS), another key enzyme in the folate biosynthesis pathway. DHPS is responsible for an earlier step in the pathway, and its inhibition by sulfonamides, such as sulfamethoxazole (B1682508), reduces the production of dihydrofolate, the substrate for DHFR.

The combination of a 2,4-diaminopyrimidine derivative with a sulfonamide results in a sequential blockade of the folate pathway, leading to a synergistic antimicrobial effect. mdpi.comresearchgate.net This means that the combined effect of the two drugs is greater than the sum of their individual effects. nih.gov This synergistic interaction allows for lower doses of each drug to be used, potentially reducing the risk of dose-related side effects. The combination of trimethoprim and sulfamethoxazole is a classic example of this synergistic mechanism. mdpi.commdpi.com

Cellular Biological Effects

The molecular interactions of 2,4-diaminopyrimidine derivatives translate into significant effects on cellular processes, primarily impacting cell division and survival.

Cell Cycle Arrest Mechanisms

A primary consequence of Aurora kinase inhibition by 2,4-diaminopyrimidine compounds is the disruption of the cell cycle. nih.gov Aurora kinases are essential for the proper execution of mitosis. Their inhibition leads to defects in the mitotic spindle, failure of chromosome alignment, and ultimately, an arrest of the cell cycle, typically in the G2/M phase. nih.govrsc.org

Studies on various 2,4-diaminopyrimidine derivatives have consistently shown this effect. For example, a potent 2,4-diaminopyrimidine derivative was found to induce G2/M cell cycle arrest in HeLa cells. nih.gov Another study on a different derivative prolonged the cell cycle distribution in A549 cells, showing a blockage at the G2-M phase. rsc.org This arrest prevents cancer cells from completing cell division, thereby inhibiting tumor growth. In some cases, this mitotic halt is followed by forced mitotic exit without proper cell division, leading to the formation of polyploid cells which may eventually undergo cell death. nih.gov

Apoptosis Induction Pathways

In addition to halting cell cycle progression, 2,4-diaminopyrimidine derivatives have been shown to induce apoptosis, or programmed cell death. nih.govrsc.org Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds is often a direct consequence of their primary inhibitory actions.

For instance, prolonged cell cycle arrest at the G2/M phase can trigger the intrinsic apoptotic pathway. Research has shown that treatment with 2,4-disubstituted pyrimidines leads to the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins like Bcl-xl. nih.gov This shift in the balance of apoptotic regulators leads to a decrease in the mitochondrial membrane potential, a key step in the initiation of apoptosis. rsc.org Some 2,4-diaminopyrimidine derivatives have also been designed to inhibit other targets like CDK7, which also results in apoptosis. nih.gov

Compound ClassCell LineBiological EffectReference
2,4-diaminopyrimidine (11c)HeLaG2/M cell cycle arrest nih.gov
2,4-diaminopyrimidine (9k)A549Blockage at G2-M phase rsc.org
2,4-diaminopyrimidine (9k)A549Decrease in mitochondrial membrane potential rsc.org
2,4-disubstituted pyrimidine (12a)HCT-116Upregulation of Bax, downregulation of Bcl-xl nih.gov
2,4-diaminopyrimidine (22)MV4-11G1/S phase cell cycle arrest and apoptosis nih.gov

Structure Activity Relationship Sar and Computational Investigations

Elucidation of Key Structural Determinants for Biological Potency and Selectivity

The 2,4-diaminopyrimidine (B92962) scaffold is a fundamental component for the inhibitory activity of many compounds targeting DHFR. researchgate.net The arrangement of substituents on this core significantly influences the binding affinity and selectivity.

Substitutions at C-5 and C-6: Modifications at the 5 and 6-positions of the pyrimidine (B1678525) ring have been shown to be critical for activity. For instance, the introduction of a methyl group at the 5-position and a substituted benzyl (B1604629) group at the 6-position of a related pyrido[2,3-d]pyrimidine (B1209978) scaffold resulted in a potent lipid-soluble inhibitor of mammalian DHFR. nih.gov

Aromatic Ring Variations: Structure-activity relationship studies focusing on the variation of the aromatic ring and the terminal aniline (B41778) on the pyrimidine core have been conducted to develop potent antitumor agents. rsc.org

Thieno[2,3-d]pyrimidine (B153573) Scaffold: The replacement of a pyrrolo with a thieno[2,3-d]pyrimidine scaffold, which is more similar to the pteridine (B1203161) ring of the natural substrate, has been shown to increase human DHFR inhibitory potency. nih.gov

Compound SeriesCore ModificationEffect on ActivityReference
Pyrido[2,3-d]pyrimidinesMethyl at C-5, substituted benzyl at C-6Potent mammalian DHFR inhibition nih.gov
2,4-DiaminopyrimidinesVariation of aromatic ring and terminal anilineDevelopment of potent antitumor agents rsc.org
Thieno[2,3-d]pyrimidinesReplacement of pyrrolo scaffoldIncreased human DHFR inhibitory potency nih.gov

Side chain modifications offer a versatile strategy for fine-tuning the biological activity of 2,4-diaminopyrimidine derivatives.

Aryl Ring Substitutions: The electronic nature of substituents on a side chain phenyl ring is an important factor in determining inhibitory potency against human thymidylate synthase (TS) and DHFR. nih.gov For example, the introduction of an electron-withdrawing nitro group on a substituted aryl moiety was found to decrease cytotoxic activity in certain cancer cell lines. nih.gov

Hydrophobic Chains: The introduction of a substituted or unsubstituted aryl bromo ethylidene side chain was explored to enhance hydrophobic interactions at the binding sites of target enzymes. nih.gov

Modification TypeSpecific ModificationObserved ImpactReference
Aryl Ring SubstitutionElectron-withdrawing nitro groupDecreased cytotoxic activity nih.gov
Hydrophobic Chain AdditionAryl bromo ethylidene side chainEnhanced hydrophobic interactions nih.gov

The three-dimensional conformation of a molecule is a critical factor in its interaction with a biological target. Both rigid and flexible conformations can be key to modulating ligand-protein interactions. nih.gov

Flexible Skeletons: Molecules with flexible skeletons can adopt multiple low-energy conformations, which can be advantageous for binding to a target. nih.gov

Rigid Skeletons: Conversely, conformationally constrained molecules may exhibit more specific interactions, leading to higher affinity and selectivity. nih.gov

Pyrimidine Ring Flexibility: The pyrimidine ring itself possesses a degree of conformational flexibility, which can influence its interaction with target enzymes. researchgate.net Studies have shown that the transition of the pyrimidine ring from a planar to a non-planar "sofa" conformation requires a relatively low amount of energy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Model Generation: These models are built using statistical techniques such as multiple linear regression (MLR) and artificial neural networks (ANN) to correlate molecular descriptors with biological activity. researchgate.netopenrepository.com

Model Validation: The predictive power of QSAR models is assessed through various validation techniques, including leave-one-out cross-validation (LOOCV) and Y-randomization. researchgate.netopenrepository.com For instance, a QSAR model for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors showed a high correlation coefficient (R²) of 0.89 for the MLR model and 0.95 for the ANN model. researchgate.net

QSAR studies identify key molecular descriptors that are correlated with the observed biological effects of a series of compounds. These descriptors can be physicochemical, electronic, or steric in nature.

Descriptor Identification: For a series of pyrimidine-2,4-dione derivatives, optimal molecular descriptors used to build a QSAR model included density, number of H-bond acceptors, octanol/water partition coefficient, and LUMO energy.

Application in Drug Design: By understanding which molecular properties are important for activity, medicinal chemists can strategically modify lead compounds to enhance their desired biological effects. For example, QSAR studies on 2,4-diamino-5-(2-X-benzyl)pyrimidines have been used to reveal subtle differences in binding to prokaryotic and eukaryotic DHFRs, aiding in the design of more selective antibacterial agents. nih.gov

Compound SeriesKey Molecular DescriptorsQSAR Model ApplicationReference
Pyrimidine-2,4-dione derivativesDensity, H-bond acceptors, logP, LUMO energyPredicting HIV reverse transcriptase-associated RNase H inhibitory activity
2,4-Diamino-5-(2-X-benzyl)pyrimidinesNot specifiedDesigning selective antibacterial agents by optimizing differences in DHFR binding nih.gov

Molecular Docking and Dynamics Simulations

Computational methods are essential for predicting and analyzing the interaction of small molecules like 2,4-Diamino-5-methoxymethylpyrimidine with their biological targets. These simulations offer insights into the binding affinity, conformation, and stability of the ligand-protein complex, guiding further drug development.

Analysis of Ligand-Target Binding Interactions

Molecular docking studies on 2,4-diaminopyrimidine derivatives consistently demonstrate a conserved binding mode within the active site of dihydrofolate reductase (DHFR). mdpi.comnih.govnih.gov The core 2,4-diaminopyrimidine scaffold is crucial for anchoring the molecule to the enzyme. The primary interactions observed for this class of inhibitors include:

Hydrogen Bonding: The 2- and 4-amino groups of the pyrimidine ring typically form key hydrogen bonds with a conserved acidic residue in the DHFR active site, such as Glutamic acid (Glu-30) or Aspartic acid (Asp-54). mdpi.comijpsonline.com This interaction is considered fundamental for the inhibitory activity of this compound class.

Docking studies on various 2,4-diamino-5-substituted pyrimidines against human DHFR have yielded significant binding energy values, indicating strong potential for inhibition. mdpi.com

Compound AnalogueTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Trimethoprim (B1683648)Human DHFR-8.3Glu-30, Phe-34, Ile-7, Val-115
2,4-diamino-5-methyl-5-deazapteridineHuman DHFRVariesVal-8, Ile-7, Phe-31
2,4-diamino-5-(2'-arylpropargyl)pyrimidineHuman DHFRVariesGlu-30

This table presents data for analogues of 2,4-Diamino-5-methoxymethylpyrimidine to illustrate typical binding energies and interactions for this class of compounds.

Characterization of Compound-Enzyme Complex Structures

Molecular dynamics (MD) simulations provide a dynamic view of the compound-enzyme complex, assessing its stability over time. For analogs of 2,4-Diamino-5-methoxymethylpyrimidine, MD simulations have been used to investigate the stability of the docked poses within the DHFR active site. mdpi.comnih.govtntech.edu

Root Mean Square Deviation (RMSD) analysis from these simulations often shows that the ligand-protein complexes remain stable throughout the simulation period (e.g., 20-100 nanoseconds), indicating a favorable and persistent binding. mdpi.com These simulations confirm that the key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained, solidifying the predicted binding model. The flexibility of the 5-methoxymethyl side chain can be observed, allowing it to adopt an optimal conformation within the hydrophobic pocket to maximize favorable interactions.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore models are derived from the key interaction features of a set of active molecules. For 2,4-diaminopyrimidine-based inhibitors, a typical pharmacophore model consists of:

Two hydrogen bond donors (representing the 2- and 4-amino groups).

One or more hydrophobic/aromatic features (representing the pyrimidine ring and the 5-substituent). nih.gov

Such models have been successfully employed in virtual screening campaigns to search large chemical databases for novel compounds with the potential to act as inhibitors. nih.govnih.gov By filtering compounds based on their ability to match these pharmacophoric features, researchers can identify new structural scaffolds that may bind to the target enzyme. Virtual screening efforts have led to the identification of numerous 2,4-diaminopyrimidine derivatives as potential inhibitors for various kinases and reductases. nih.govunam.mx

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography provides the most definitive and high-resolution data on how a ligand binds to its protein target. nih.govnih.gov While a crystal structure for 2,4-Diamino-5-methoxymethylpyrimidine itself may not be publicly available, numerous structures of closely related 2,4-diaminopyrimidine derivatives in complex with DHFR have been solved and deposited in the Protein Data Bank (PDB). mdpi.comresearchgate.net

These crystal structures unequivocally confirm the binding mode predicted by computational models. For instance, the structure of human DHFR in complex with related inhibitors (e.g., PDB ID: 1KMS) shows the 2,4-diaminopyrimidine ring positioned deep within the active site. mdpi.comresearchgate.net The N1 and the 2-amino group form bidentate hydrogen bonds with the carboxylate side chain of a key glutamate (B1630785) residue. The 5-substituent is invariably oriented towards a hydrophobic pocket, confirming its role in enhancing binding affinity through non-polar interactions. This structural information is invaluable for structure-based drug design, allowing for the rational modification of the 5-substituent to improve potency and selectivity. frontiersin.org

PDB IDLigandTarget EnzymeResolution (Å)Key Interactions Observed
1KMS6-([5-quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidineHuman DHFR2.30H-bonds with Glu-30; Hydrophobic contacts
1PD8Propargyl-linked antifolateHuman DHFR2.10H-bonds with Glu-30; Side chain in hydrophobic pocket
1J3KWR99210P. falciparum DHFR2.25H-bonds with Asp-54, Ile-14, Leu-164

This table presents crystallographic data for protein complexes with analogues of 2,4-Diamino-5-methoxymethylpyrimidine, illustrating the conserved binding patterns for this inhibitor class.

Preclinical Evaluation of Biological Activities

Antimicrobial Activity Studies

In Vitro Antibacterial Efficacy

No studies were identified that specifically evaluated the in vitro antibacterial efficacy of 2,4-diamino-5-methoxymethylpyrimidine against bacterial strains such as Staphylococcus aureus or Salmonella typhimurium. While research on other 2,4-diamino-5-substituted pyrimidines has shown antibacterial properties, this data cannot be extrapolated to the methoxymethyl derivative.

Antimalarial Activity in Parasite Cultures

There is no available research documenting the antimalarial activity of 2,4-diamino-5-methoxymethylpyrimidine in parasite cultures. Studies on related compounds, such as those with different substitutions at the 5-position, have been conducted, but specific data for the methoxymethyl variant is absent from the scientific literature.

Antimycobacterial Effects

Specific studies on the antimycobacterial effects of 2,4-diamino-5-methoxymethylpyrimidine are not present in the available literature. Research into the antimycobacterial properties of other pyrimidine (B1678525) derivatives exists, but this does not provide direct evidence for the activity of the specified compound.

Antiviral Activity Research

No published research was found that investigates the antiviral activity of 2,4-diamino-5-methoxymethylpyrimidine.

Antiproliferative and Antitumor Efficacy in In Vitro Cell Line Models

Evaluation Against Diverse Human Cancer Cell Lines

There is a lack of specific data on the in vitro antiproliferative and antitumor efficacy of 2,4-diamino-5-methoxymethylpyrimidine against the specified human cancer cell lines, including A549, HCT-116, MCF-7, Hep-2, HeLa, K562, Raji, PC-3, IMR-32, PANC-1, DU145, MDA-MB-231, SKOV3, KB, or IGROV1. While the broader class of pyrimidine derivatives has been investigated for anticancer properties, these findings are not specific to 2,4-diamino-5-methoxymethylpyrimidine.

Assessment of Cytotoxic Potency

An extensive review of publicly available scientific literature reveals a lack of specific data regarding the cytotoxic potency of 2,4-Diamino-5-methoxymethylpyrimidine. While numerous studies have been conducted on various derivatives of 2,4-diaminopyrimidine (B92962), the cytotoxic profile of this specific compound has not been detailed in the reviewed research. Consequently, no data tables summarizing its IC50 values against different cell lines can be provided at this time.

Investigations into Potency Against Carcinosarcoma Models

Similarly, there is no available information from preclinical studies investigating the potency of 2,4-Diamino-5-methoxymethylpyrimidine against carcinosarcoma models. Research on related compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown activity against Walker 256 carcinosarcoma in rats. nih.gov However, these findings cannot be directly extrapolated to 2,4-Diamino-5-methoxymethylpyrimidine. Therefore, no detailed research findings or data tables on its efficacy in carcinosarcoma models can be presented.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic and Spectrometric Characterization Techniques for Structural Confirmation

Spectroscopic and spectrometric methods are fundamental tools for the elucidation of the molecular structure of 2,4-diamino-5-methoxymethylpyrimidine. These techniques probe the interactions of the molecule with electromagnetic radiation and electric/magnetic fields, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 2,4-diamino-5-methoxymethylpyrimidine, both ¹H and ¹³C NMR would be employed to map out the carbon and proton framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 2,4-diamino-5-methoxymethylpyrimidine, distinct signals would be expected for the different types of protons present in the molecule. The aromatic proton on the pyrimidine (B1678525) ring would likely appear as a singlet in the downfield region of the spectrum. The protons of the methoxymethyl group (-CH₂OCH₃) would give rise to two distinct signals: a singlet for the methylene (B1212753) (-CH₂) protons and another singlet for the methyl (-OCH₃) protons, with their chemical shifts influenced by the electronegative oxygen atom. The protons of the two amino groups (-NH₂) would typically appear as broad singlets, and their chemical shifts can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2,4-diamino-5-methoxymethylpyrimidine, distinct signals would be anticipated for each unique carbon atom. The carbon atoms of the pyrimidine ring would resonate in the aromatic region of the spectrum. The carbon of the methylene group (-CH₂) and the methyl group (-OCH₃) of the methoxymethyl substituent would appear in the aliphatic region, with the carbon attached to the oxygen atom being shifted further downfield.

Proton Type Expected Chemical Shift (ppm) Carbon Type Expected Chemical Shift (ppm)
Pyrimidine-H~7.5-8.5Pyrimidine-C~140-160
-CH₂-~4.0-4.5Pyrimidine-C-NH₂~150-165
-OCH₃~3.2-3.8-CH₂-~60-70
-NH₂Variable (broad)-OCH₃~50-60
Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound. For 2,4-diamino-5-methoxymethylpyrimidine, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation of the molecular ion would also be observed, providing valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxymethyl group (-CH₂OCH₃), or cleavage of the pyrimidine ring. While a specific mass spectrum for 2,4-diamino-5-methoxymethylpyrimidine is not publicly available, analysis of related structures suggests key fragmentation patterns. For instance, a related compound, 2,4-diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine, shows a top peak at m/z 274, corresponding to its molecular ion nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For 2,4-diamino-5-methoxymethylpyrimidine, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methoxymethyl group would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching of the ether linkage in the methoxymethyl group would likely produce a strong absorption band in the 1000-1250 cm⁻¹ range. For a similar compound, 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, characteristic FTIR peaks were observed for NH₂, NH, and C-C aromatic stretching, providing a reference for the expected regions of absorption mdpi.com.

Functional Group Expected Absorption Range (cm⁻¹)
N-H (Amino)3300 - 3500
C-H (Aliphatic)2850 - 3000
C=N / C=C (Aromatic)1500 - 1650
C-O (Ether)1000 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. The pyrimidine ring system in 2,4-diamino-5-methoxymethylpyrimidine is a chromophore and would be expected to exhibit characteristic UV absorption maxima. The position and intensity of these absorptions are influenced by the substituents on the ring. Typically, pyrimidine and its derivatives show strong absorption bands in the UV region, often between 200 and 300 nm, corresponding to π → π* electronic transitions. The presence of the amino and methoxymethyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine ring.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For 2,4-diamino-5-methoxymethylpyrimidine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) could be employed for purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. A reversed-phase HPLC method would likely be suitable for the analysis of 2,4-diamino-5-methoxymethylpyrimidine. In such a method, a nonpolar stationary phase (like C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer. The purity of the compound can be determined by integrating the peak area of the main component and any impurities. A patent for a related compound, 2,4-diamino-6-hydroxypyrimidine, describes an HPLC-UV detection method using a C18 column and a phosphate (B84403) buffer/methanol mobile phase, which could serve as a starting point for method development for the target compound google.com.

Gas Chromatography (GC): Gas chromatography is another valuable technique for separating and analyzing volatile compounds. A patent for a similar compound, 2-methyl-4-amino-5-methoxymethylpyrimidine, mentions the use of gas chromatography for analysis, suggesting that this technique could also be applicable to 2,4-diamino-5-methoxymethylpyrimidine, provided it has sufficient volatility and thermal stability google.com. The compound would be vaporized and passed through a column with a stationary phase, and a detector would be used to identify the separated components.

Computational Prediction of Analytical Parameters (e.g., Collision Cross Section)

In addition to experimental techniques, computational methods are increasingly used to predict analytical parameters. The collision cross section (CCS) is a measure of the size and shape of an ion in the gas phase and is a valuable parameter in ion mobility-mass spectrometry for compound identification.

Application of 2,4-Diamino-5-methoxymethylpyrimidine as a Reference Standard in Analytical Method Validation

The compound 2,4-diamino-5-methoxymethylpyrimidine serves as a crucial reference standard in the validation of analytical methods, particularly for the quantification of related substances and impurities in pharmaceutical products. Its structural similarity to active pharmaceutical ingredients (APIs) like trimethoprim (B1683648) makes it an important tool for ensuring the accuracy and reliability of analytical procedures. As a well-characterized chemical entity, it provides a benchmark against which the performance of an analytical method can be rigorously assessed.

The use of 2,4-diamino-5-methoxymethylpyrimidine as a reference standard is integral to various stages of analytical method validation, including the development of quantitative procedures, the determination of specificity and selectivity, and the assessment of linearity, range, precision, and accuracy. These validation parameters are essential for demonstrating that an analytical method is suitable for its intended purpose, a requirement stipulated by regulatory bodies worldwide.

Development and Validation of Quantitative Analytical Procedures

In the development and validation of quantitative analytical procedures, such as high-performance liquid chromatography (HPLC) methods, 2,4-diamino-5-methoxymethylpyrimidine is utilized to establish key performance characteristics. For instance, in the analysis of trimethoprim and its related compounds, a solution of 2,4-diamino-5-methoxymethylpyrimidine at a known concentration is used to spike placebo samples or solutions of the API. This allows for the evaluation of the method's ability to accurately quantify this specific impurity.

The validation process involves a systematic evaluation of the method's performance. A typical validation protocol would include the preparation of a series of solutions containing 2,4-diamino-5-methoxymethylpyrimidine at various concentration levels. These solutions are then analyzed using the developed method, and the results are used to assess the method's performance against predefined acceptance criteria.

Validation Parameter Typical Procedure Using 2,4-Diamino-5-methoxymethylpyrimidine Purpose
System Suitability Injection of a standard solution of 2,4-diamino-5-methoxymethylpyrimidine to check parameters like peak area, retention time, theoretical plates, and tailing factor.To ensure the chromatographic system is performing adequately for the analysis.
Quantitation Limit (QL) Analysis of a series of diluted solutions of 2,4-diamino-5-methoxymethylpyrimidine to determine the lowest concentration that can be quantified with acceptable precision and accuracy.To establish the lower limit of the method's measurement capability for this impurity.
Reporting Threshold Establishing the level at which the impurity must be reported based on regulatory guidelines, often verified using the reference standard.To define the concentration at which an impurity must be documented.

Specificity and Selectivity Determination in Analytical Assays

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The use of 2,4-diamino-5-methoxymethylpyrimidine is critical in demonstrating the specificity of methods designed to quantify impurities in drug substances and products.

To determine specificity, a solution containing the API (e.g., trimethoprim) is spiked with known amounts of 2,4-diamino-5-methoxymethylpyrimidine and other potential impurities. The resulting chromatogram is then examined to ensure that the peaks for each compound are well-resolved from one another. Peak purity analysis, often performed using a photodiode array (PDA) detector, can further confirm that the chromatographic peak of the API is not co-eluting with 2,4-diamino-5-methoxymethylpyrimidine or other impurities.

Specificity Test Procedure Expected Outcome
Resolution A solution containing the API and 2,4-diamino-5-methoxymethylpyrimidine is injected into the chromatograph.The resolution between the API peak and the 2,4-diamino-5-methoxymethylpyrimidine peak should be greater than a specified value (typically ≥ 1.5) to ensure baseline separation.
Forced Degradation The API is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The resulting solution is spiked with 2,4-diamino-5-methoxymethylpyrimidine and analyzed.The method should be able to separate the API from all degradation products and from the 2,4-diamino-5-methoxymethylpyrimidine peak, demonstrating its stability-indicating nature.
Placebo Interference A placebo (formulation without the API) is spiked with 2,4-diamino-5-methoxymethylpyrimidine and analyzed.No interfering peaks from the placebo components should be observed at the retention time of 2,4-diamino-5-methoxymethylpyrimidine.

Linearity, Range, Precision, and Accuracy Assessments in Research Methodologies

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To assess linearity for the quantification of 2,4-diamino-5-methoxymethylpyrimidine, a series of solutions are prepared at different concentrations, typically spanning from the quantitation limit (QL) to 120% or 150% of the specification limit for that impurity. These solutions are then analyzed, and the peak areas are plotted against the corresponding concentrations. The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the regression line, which should be close to 1.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually assessed at three levels: repeatability, intermediate precision, and reproducibility. In the context of method validation using 2,4-diamino-5-methoxymethylpyrimidine, repeatability (intra-assay precision) and intermediate precision (inter-assay precision) are commonly evaluated.

For repeatability, multiple preparations of a sample spiked with 2,4-diamino-5-methoxymethylpyrimidine at a specific concentration are analyzed by the same analyst on the same day and with the same equipment. For intermediate precision, the analysis is repeated by different analysts, on different days, or with different equipment. The precision is expressed as the relative standard deviation (RSD) of the results.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the analytical procedure to a sample with a known concentration of the analyte. For impurity quantification, accuracy is often assessed by spiking a placebo or the drug product with known amounts of 2,4-diamino-5-methoxymethylpyrimidine at different concentration levels (e.g., QL, 100%, and 150% of the specification limit). The percentage recovery of the added amount is then calculated.

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Repeatability (RSD) ≤ 5.0% for impurity quantification
Intermediate Precision (RSD) ≤ 10.0% for impurity quantification
Accuracy (% Recovery) Typically between 80.0% and 120.0% for impurity quantification

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Diamino-5-methoxymethylpyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, heating 2-methylthiopyrimidine derivatives with amines under reflux (e.g., cyclohexylamine) facilitates substitution at the 2-position, followed by purification via recrystallization . Alternatively, condensation of substituted benzyl halides with pyrimidine-2,4-diamine under basic conditions (e.g., sodium methoxide) is effective. Optimize yields by adjusting reaction time, temperature, and stoichiometry of reagents. Use HPLC or NMR to monitor reaction progress .

Q. How should researchers characterize the structural and chemical properties of 2,4-Diamino-5-methoxymethylpyrimidine?

  • Methodology : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding.
  • X-ray crystallography (via CCDC databases) for precise 3D structure determination, as demonstrated for cobalt(II) complexes of structurally related diaminopyrimidines .
  • Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns.
  • HPLC with UV detection for purity assessment .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for 2,4-Diamino-5-methoxymethylpyrimidine derivatives targeting dihydrofolate reductase (DHFR)?

  • Methodology :

  • QSAR Modeling : Use neural networks to correlate substituent electronic/hydrophobic parameters (e.g., Hammett constants, logP) with inhibitory activity. Neural networks outperform traditional regression in capturing non-linear relationships, as shown for 2,4-diamino-5-(substituted-benzyl)pyrimidines .
  • Crystallographic Analysis : Compare binding modes of derivatives in DHFR active sites using X-ray structures to identify critical interactions (e.g., hydrogen bonds with Asp27 or steric effects from bulky substituents) .

Q. What strategies resolve contradictory biological activity data among structurally similar derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies to identify inconsistencies in assay conditions (e.g., pH, enzyme source).
  • Computational Validation : Apply molecular dynamics simulations to assess binding stability under varying conditions.
  • Synthetic Reproducibility : Re-synthesize disputed compounds under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to eliminate purity-related discrepancies .

Q. How do phosphorylated derivatives of 2,4-Diamino-5-methoxymethylpyrimidine influence its biochemical applications?

  • Methodology :

  • Phosphorylation : Introduce phosphooxymethyl groups at the 5-position via enzymatic or chemical phosphorylation. Characterize derivatives using ³¹P NMR and assess stability in physiological buffers.
  • Activity Screening : Test phosphorylated forms as prodrugs or enzyme cofactors in folate metabolism pathways. For example, 4-amino-2-methyl-5-(phosphooxymethyl)pyrimidine derivatives act as intermediates in thiamine biosynthesis .

Q. What role does coordination chemistry play in modulating the reactivity of 2,4-Diamino-5-methoxymethylpyrimidine?

  • Methodology :

  • Metal Complexation : Synthesize transition metal complexes (e.g., Co(II), Cu(II)) to study ligand geometry and redox behavior. For example, cobalt(II) complexes of 2,4-diaminopyrimidines exhibit distorted octahedral coordination, enhancing catalytic or antimicrobial activity .
  • Spectroscopic Studies : Use UV-Vis and EPR to monitor metal-ligand charge transfer and spin states.

Q. How do computational methods like neural networks enhance predictive modeling for this compound compared to traditional QSAR?

  • Methodology :

  • Neural Network Training : Input descriptors (e.g., topological indices, electrostatic potentials) into multi-layer perceptrons to predict bioactivity. This approach captures non-linear trends and interaction effects, improving accuracy over linear regression .
  • Validation : Cross-validate models using external datasets and compare with experimental IC₅₀ values for DHFR inhibition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.